1-Iodo-4-octylbenzene
Overview
Description
1-Iodo-4-octylbenzene is an organic compound with the molecular formula C14H21I It is a derivative of benzene, where an iodine atom is substituted at the para position of the benzene ring, and an octyl group is attached at the fourth position
Preparation Methods
1-Iodo-4-octylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-octylphenol, followed by benzyl protection and halogen exchange reaction. This method has been shown to improve yield and simplify purification . The reaction conditions typically involve the use of solvents and ligands to facilitate the halogen exchange reaction . Industrial production methods may vary, but they often involve similar steps to ensure high yield and purity.
Chemical Reactions Analysis
1-Iodo-4-octylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Ullmann coupling reaction, where it reacts with other aromatic compounds to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely to undergo these reactions under appropriate conditions, similar to other aromatic iodides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-iodo-4-octylbenzene in chemical reactions typically involves the formation of a positively charged intermediate, such as a benzenonium ion, during electrophilic aromatic substitution reactions . This intermediate then undergoes further reactions to yield the final product. The iodine atom in the compound can act as a leaving group, facilitating various substitution reactions.
Comparison with Similar Compounds
1-Iodo-4-octylbenzene can be compared with other similar compounds, such as:
1-Bromo-4-octylbenzene: Similar in structure but with a bromine atom instead of iodine. It may have different reactivity and reaction conditions.
1-Chloro-4-octylbenzene: Contains a chlorine atom, which also affects its reactivity and applications.
4-Octylphenol: The precursor to this compound, which lacks the iodine atom but can be used to synthesize various derivatives.
These comparisons highlight the unique properties of this compound, particularly its reactivity due to the presence of the iodine atom.
Properties
IUPAC Name |
1-iodo-4-octylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21I/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZUJUAMRZCCRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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